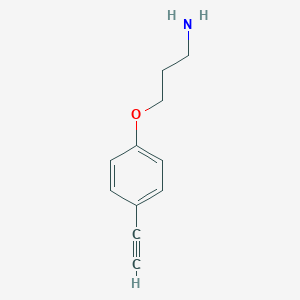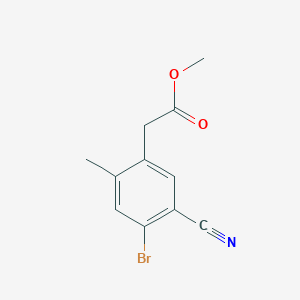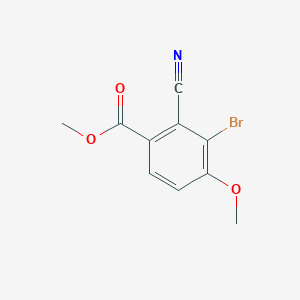
3-(4-Ethynylphenoxy)propan-1-amine
Descripción general
Descripción
Synthesis Analysis
Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity .Aplicaciones Científicas De Investigación
Hexadentate N3O3 amine phenol ligands for Group 13 metal ions
Research on similar amine phenols like N3O3 has shown they are used in coordination chemistry, particularly with Group 13 metal ions. These compounds, synthesized via KBH4 reduction of Schiff bases, are analyzed using spectroscopic methods and have implications in material science and catalysis (Liu, Wong, Rettig, & Orvig, 1993).
Multicomponent reaction mechanisms study using density functional theory
This study explores the reaction mechanisms of similar amines through density functional theory. It investigates the formation of β-aminoacrylate through multicomponent reactions, contributing to our understanding of complex organic reactions and their applications in synthetic chemistry (Sun et al., 2010).
Synthesis of tertiary amines and their role in corrosion inhibition
Research into tertiary amines, closely related to 3-(4-Ethynylphenoxy)propan-1-amine, demonstrates their effectiveness in inhibiting carbon steel corrosion. These findings are significant in material science, especially in extending the lifespan of metal-based structures and components (Gao, Liang, & Wang, 2007).
X-ray structures and computational studies in drug design
X-ray diffraction and computational studies of similar amines provide valuable insights into their molecular structures, which are critical for drug design and development (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Antileishmanial activity of similar amines
These amines exhibit significant activity against Leishmania amazonensis, suggesting potential in developing treatments for parasitic infections. This research is crucial in the field of medicinal chemistry and drug development for neglected tropical diseases (Lavorato et al., 2017).
Applications in agriculture, medicine, and high-energy substances
3- and 4-amino-1,2,4-triazoles, chemically akin to the compound , have diverse applications in agriculture (as plant protection products), medicine (hepatoprotective, antioxidant, anti-ischemic drugs), and in the manufacturing of high-energy substances (Nazarov et al., 2022).
Chemoenzymatic synthesis of Levofloxacin precursors
Enzymatic strategies used for synthesizing enantioenriched amines like this compound are essential in pharmaceutical synthesis, particularly in producing precursors for antibiotics like Levofloxacin (Mourelle-Insua et al., 2016).
Propiedades
IUPAC Name |
3-(4-ethynylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-10-4-6-11(7-5-10)13-9-3-8-12/h1,4-7H,3,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJFXFUINNSFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















